molecular formula C10H10ClN3 B11739426 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine

1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine

Cat. No.: B11739426
M. Wt: 207.66 g/mol
InChI Key: TVCPBYXLBNXHHU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-amine
  • 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-ol
  • 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-carboxylic acid

Comparison: 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C10H10ClN3/c1-7-10(12)6-14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3

InChI Key

TVCPBYXLBNXHHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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